alpha-Methyl-1,3-benzodioxole-5-propanal Oxime alpha-Methyl-1,3-benzodioxole-5-propanal Oxime MMDPPO is an analytical reference standard categorized as an amphetamine. MMDPPO is an intermediate in the synthesis of (±)-MDA. This product is intended for research and forensic applications.
3,4-Methylenedioxyamphetamine (MDA;) is a psychedelic drug that is regulated in the United States. MDA 2-aldoxime analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 146322-08-9
VCID: VC20878289
InChI: InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3
SMILES: CC(CC1=CC2=C(C=C1)OCO2)C=NO
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

alpha-Methyl-1,3-benzodioxole-5-propanal Oxime

CAS No.: 146322-08-9

Cat. No.: VC20878289

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methyl-1,3-benzodioxole-5-propanal Oxime - 146322-08-9

Specification

Description MMDPPO is an analytical reference standard categorized as an amphetamine. MMDPPO is an intermediate in the synthesis of (±)-MDA. This product is intended for research and forensic applications.
3,4-Methylenedioxyamphetamine (MDA;) is a psychedelic drug that is regulated in the United States. MDA 2-aldoxime analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 146322-08-9
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine
Standard InChI InChI=1S/C11H13NO3/c1-8(6-12-13)4-9-2-3-10-11(5-9)15-7-14-10/h2-3,5-6,8,13H,4,7H2,1H3
Standard InChI Key ISLHQWBNLXYVQG-UHFFFAOYSA-N
Isomeric SMILES CC(CC1=CC2=C(C=C1)OCO2)/C=N/O
SMILES CC(CC1=CC2=C(C=C1)OCO2)C=NO
Canonical SMILES CC(CC1=CC2=C(C=C1)OCO2)C=NO
Appearance Assay:≥98% (mixture of isomers)A neat solid

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